molecular formula C18H22ClF2NO B2453844 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide CAS No. 2176270-88-3

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide

Cat. No.: B2453844
CAS No.: 2176270-88-3
M. Wt: 341.83
InChI Key: BQUAYHLUYAQTSJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel G Protein-Coupled Receptor (GPCR) antagonists. This carboxamide derivative belongs to a class of compounds that have demonstrated potent biological activity by targeting specific receptors. Recent scientific literature highlights that structurally similar cyclopentane carboxamide derivatives are being investigated as potent Platelet-Activating Factor Receptor (PAFR) antagonists . The Platelet-Activating Factor (PAF) pathway is a critical mediator in inflammatory processes, and its suppression is a valuable therapeutic strategy for a wide range of conditions . Consequently, this compound serves as a crucial research tool for studying inflammatory pathways, ocular diseases, allergies, and other inflammation-related disorders such as urticaria and non-alcoholic steatohepatitis (NASH) . Its molecular structure, which incorporates a chlorophenyl moiety and a difluorocyclohexyl group, is designed to optimize receptor binding affinity and metabolic stability, making it a valuable compound for structure-activity relationship (SAR) studies, lead optimization, and high-throughput screening. Researchers can utilize this compound to further elucidate the mechanisms of GPCR signaling and develop new treatments for chronic inflammatory and immune-mediated diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Handling Precautions: Please refer to the Safety Data Sheet (SDS) before use. Harmful if inhaled, in contact with skin, or if swallowed . Immediately wash skin with copious amounts of water after contact. Wear suitable protective clothing, gloves, and eye/face protection. Use only in a well-ventilated area or under a chemical fume hood. In case of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClF2NO/c19-14-5-3-13(4-6-14)17(9-1-2-10-17)16(23)22-15-7-11-18(20,21)12-8-15/h3-6,15H,1-2,7-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUAYHLUYAQTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Introduction of the Difluorocyclohexyl Group:

    Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

    Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetic acid: This compound shares a similar chemical structure but differs in the presence of an acetic acid moiety instead of a cyclopentanecarboxamide group.

    1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)propionamide: This compound has a propionamide group instead of a cyclopentanecarboxamide group, leading to differences in its chemical and biological properties.

Biological Activity

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22ClF2NOC_{18}H_{22}ClF_2NO with a molecular weight of approximately 341.82 g/mol. The structure includes a chlorophenyl group and a difluorocyclohexyl moiety attached to a cyclopentane carboxamide backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Cyclopentane Carboxamide : Starting from cyclopentanecarboxylic acid, the amide bond is formed by reacting with the appropriate amine.
  • Introduction of the Chlorophenyl Group : Chlorination of phenol derivatives can yield the chlorophenyl moiety.
  • Incorporation of the Difluorocyclohexyl Group : This may involve cyclization reactions or nucleophilic substitutions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating diseases like Alzheimer's and certain infections .

Compound Target Enzyme IC50 (µM)
Compound AAChE2.14
Compound BUrease0.63

Anticancer Properties

The structural features of this compound suggest possible anticancer activity. Compounds containing oxadiazole and piperidine moieties have been reported to exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body:

  • Receptor Binding : The chlorophenyl group may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
  • Enzyme Modulation : The difluorocyclohexyl moiety could enhance binding affinity to target enzymes, leading to effective inhibition.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Antimicrobial Activity : A series of chlorophenyl derivatives were tested against bacterial strains, revealing promising results for further development as antibacterial agents .
  • Enzyme Inhibition Research : Compounds with structural similarities have shown significant inhibition rates against AChE and urease, suggesting potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a cyclopentane carboxylic acid derivative with a 4,4-difluorocyclohexylamine intermediate. Key steps include:

  • Carboxamide formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or THF .
  • Substituent introduction : Chlorophenyl groups are introduced via Friedel-Crafts alkylation using AlCl₃ as a Lewis acid .
  • Optimization : Reaction temperature (0–25°C) and solvent polarity significantly affect yields. For example, THF improves solubility of intermediates, while DMF enhances coupling efficiency .

Q. How does the steric and electronic profile of the 4,4-difluorocyclohexyl group influence the compound’s conformational stability?

Methodological Answer:

  • Steric effects : The 4,4-difluorocyclohexyl group imposes axial chirality, restricting rotation around the carboxamide bond. This is analyzed via NMR (¹H and ¹³C) to detect diastereotopic protons .
  • Electronic effects : Fluorine atoms increase electronegativity, stabilizing the carboxamide via inductive effects. Computational modeling (DFT) predicts dipole moments and charge distribution .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., dehalogenated derivatives) .
  • X-ray crystallography : Resolves crystal packing and confirms cyclohexyl-chair conformation .
  • FT-IR spectroscopy : Identifies carboxamide C=O stretches (~1680 cm⁻¹) and aryl C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs with varying substituents?

Methodological Answer:

  • Case study : Compare 1-(4-chlorophenyl) vs. 1-(4-fluorophenyl) analogs. Bioactivity discrepancies arise from differences in:
    • Lipophilicity : LogP values (Cl: ~3.5 vs. F: ~2.8) affect membrane permeability .
    • Target binding : Chlorophenyl derivatives show higher affinity for kinase enzymes (IC₅₀ = 12 nM) due to halogen bonding .
  • Statistical validation : Use ANOVA to assess significance of substituent effects across multiple assays .

Q. What strategies are recommended for designing SAR studies targeting the compound’s cyclopentane-carboxamide core?

Methodological Answer:

  • Core modifications :

    Modification Impact Reference
    Cyclohexane replacementAlters ring strain; affects binding to rigid targets
    Carboxamide → ureaEnhances H-bonding but reduces metabolic stability
  • High-throughput screening : Use fragment-based libraries to test substituent effects on solubility and potency .

Q. How do computational models predict the compound’s interaction with biological targets like GPCRs or kinases?

Methodological Answer:

  • Docking simulations : Autodock Vina or Schrödinger Suite models predict binding poses with kinases (e.g., EGFR). The chlorophenyl group occupies hydrophobic pockets, while the carboxamide forms H-bonds with catalytic lysine residues .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories. Fluorine atoms reduce desolvation penalties, enhancing binding kinetics .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) quantify CYP450-mediated degradation. Half-life (t₁/₂) <30 min suggests need for prodrug strategies .
  • Metabolite ID : LC-HRMS identifies major metabolites (e.g., hydroxylation at cyclopentane) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

Methodological Answer:

  • Case example : Solubility in DMSO (≥10 mM) vs. water (<0.1 mM) .
  • Mitigation : Use co-solvents (e.g., 10% PEG-400) or nanoformulation to improve aqueous solubility for in vivo studies .

Q. Why do in vitro and in vivo toxicity profiles diverge for this compound?

Methodological Answer:

  • In vitro : High cytotoxicity (IC₅₀ = 2 µM in HepG2) may overpredict toxicity due to static culture conditions.
  • In vivo : Rodent studies show lower hepatotoxicity (NOAEL = 50 mg/kg) due to dynamic metabolism and excretion .
  • Integrated approach : Use organ-on-chip models to bridge the gap between cell-based and animal data .

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